![molecular formula C22H17N3O2S B270042 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B270042.png)
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in several areas.
Wirkmechanismus
The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide is not well understood. However, studies have suggested that this compound may interact with specific enzymes or receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects
Studies have demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to have a positive effect on glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide in lab experiments is its high potency and selectivity. However, the limitations of this compound include its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its therapeutic effects.
2. Exploration of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
3. Development of more efficient synthesis methods for this compound to improve its accessibility for scientific research.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical use.
5. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a promising compound with significant potential for scientific research. Its high potency and selectivity make it an attractive candidate for drug development, and its anti-inflammatory and anti-cancer properties make it a potential treatment option for various diseases. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in different areas of scientific research.
Synthesemethoden
The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide involves the reaction of 2-bromo-N-(2-pyridinyl)acetamide with 4,5-diphenyl-2-thiazolyl chloride in the presence of a base. The reaction results in the formation of the desired compound as a white solid.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C22H17N3O2S |
---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H17N3O2S/c26-19(24-18-13-7-8-14-23-18)15-28-22-25-20(16-9-3-1-4-10-16)21(27-22)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,24,26) |
InChI-Schlüssel |
VPYSVVKZJXVLEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=CC=CC=N3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NC3=CC=CC=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.